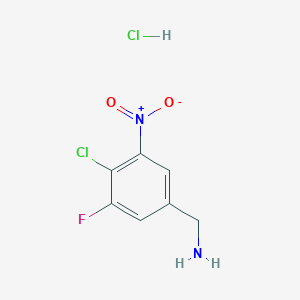

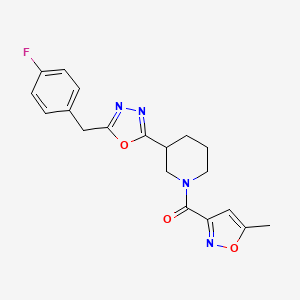

![molecular formula C24H27N3O B2537736 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-81-7](/img/structure/B2537736.png)

1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as MMB-2201 and is a synthetic cannabinoid that acts as a potent agonist on the CB1 and CB2 receptors.

Scientific Research Applications

Synthesis of Anticancer Agents

The compound 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, owing to its structural similarity with benzo[d]imidazol-2-yl derivatives, may have potential applications in the synthesis of anticancer agents. Research demonstrates that derivatives with the benzo[d]imidazole moiety have shown anti-inflammatory, antimicrobial, and notably, anticancer activities. Specifically, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide compounds were synthesized and exhibited significant cytotoxic effects against breast cancer cell lines, underscoring the relevance of such compounds in cancer research (Farah et al., 2011).

Coordination Chemistry and Material Science

Compounds with benzo[d]imidazol-2-yl and related structures find extensive applications in coordination chemistry and material science, where they act as ligands to form complex structures with metal ions. These complexes can exhibit unique properties like spin crossover, which is a switchable physical phenomenon potentially useful in molecular electronics and spintronics. For instance, iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds have shown steep spin-crossover (SCO) transitions with minimal thermal hysteresis, highlighting their utility in developing smart materials (Nishi et al., 2010).

Green Chemistry and Catalysis

The structural framework of this compound suggests its potential use in green chemistry and catalysis. Ruthenium complexes featuring related N-heterocyclic carbene ligands have been utilized in tandem dual C=C and C=O bond reductions in the β-alkylation of alcohols, demonstrating an eco-friendly and efficient approach to synthesis. Such reactions highlight the compound's relevance in developing sustainable catalytic processes (Prakasham et al., 2021).

Pharmaceutical Research

Given the importance of benzo[d]imidazole derivatives in medicinal chemistry, compounds like this compound may be key intermediates in synthesizing novel pharmaceuticals. The structural motif is commonly found in molecules with significant biological activity, including MAO inhibitors, which are crucial in treating neurodegenerative diseases. Research into synthesizing 2-imidazolines, for example, has led to the discovery of potential monoamine oxidase inhibitors, indicating the compound's potential in developing new therapeutic agents (Sant' Anna et al., 2009).

properties

IUPAC Name |

4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-15(2)13-26-21-9-7-6-8-20(21)25-24(26)19-12-22(28)27(14-19)23-17(4)10-16(3)11-18(23)5/h6-11,19H,1,12-14H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMCNHJGTDJAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

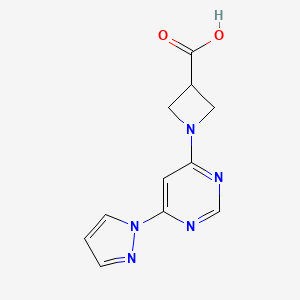

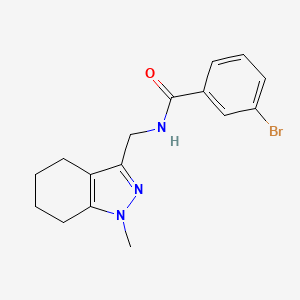

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)

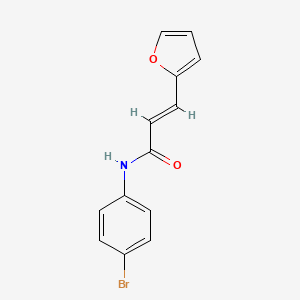

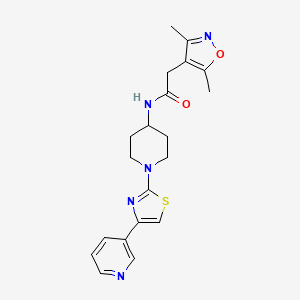

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

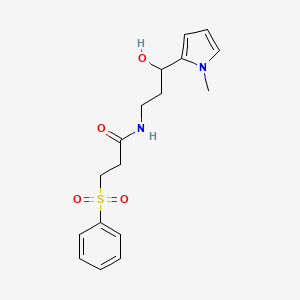

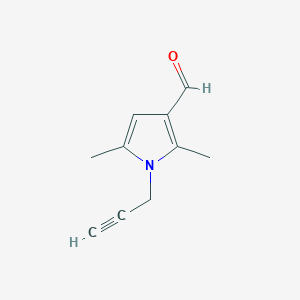

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)